Ergosine, tartrate
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Overview
Description
Ergosine, tartrate is a member of the ergot alkaloids, a group of compounds derived from the fungus Claviceps purpurea. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system. This compound is a peptide-type ergot alkaloid, which means it contains a peptide bond in its structure. It is used in various medical and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergot alkaloids, including ergosine, typically involves the fermentation of Claviceps purpurea. The process begins with the cultivation of the fungus on a suitable substrate, such as rye. The alkaloids are then extracted from the sclerotia, the hardened masses of fungal mycelium.
Industrial Production Methods: Industrial production of ergot alkaloids involves large-scale fermentation processes. The fungus is grown in controlled conditions to maximize the yield of the desired alkaloid. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain pure ergosine, tartrate .
Chemical Reactions Analysis
Types of Reactions: Ergosine, tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ergosine, tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of ergot alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Ergosine, tartrate exerts its effects by interacting with various molecular targets, including adrenergic, dopaminergic, and serotonergic receptors. It acts as an agonist or antagonist at these receptors, depending on the specific receptor subtype and tissue context. This interaction leads to a range of physiological effects, including vasoconstriction, modulation of neurotransmitter release, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ergosine, tartrate is similar to other ergot alkaloids, such as ergotamine, ergocornine, and ergocryptine. it has unique properties that distinguish it from these compounds:
Ergotamine: Primarily used for the treatment of migraines due to its strong vasoconstrictive effects.
Ergocornine: Known for its effects on prolactin secretion and used in the treatment of hyperprolactinemia.
Ergocryptine: Used for its dopaminergic effects and in the treatment of Parkinson’s disease.
The uniqueness of this compound lies in its specific receptor interactions and the resulting pharmacological profile .
Properties
CAS No. |
102489-76-9 |
---|---|
Molecular Formula |
C34H43N5O11 |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C30H37N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,22-,23+,24+,29-,30+;/m1./s1 |
InChI Key |
HMZOQWARQJANHN-NRUQAJJTSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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